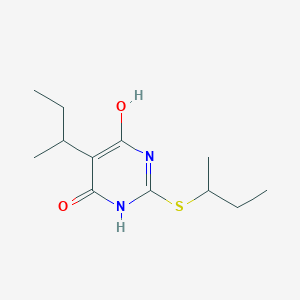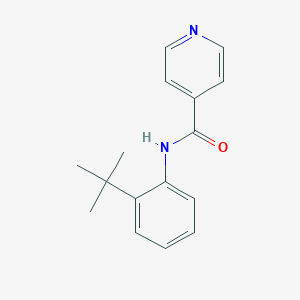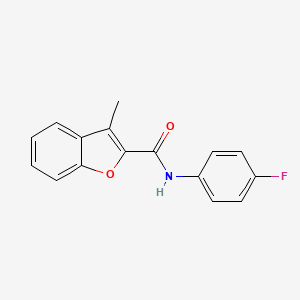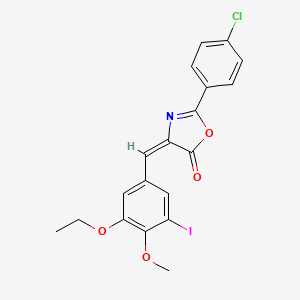![molecular formula C18H22O3 B5169831 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene, also known as TMB-4, is a chemical compound that has been of significant interest in scientific research. TMB-4 is a member of the class of compounds known as calixarenes, which are macrocyclic compounds that have been widely used in various fields of chemistry due to their unique properties. TMB-4 has been extensively studied for its potential applications in the fields of pharmaceuticals, materials science, and analytical chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This compound has been shown to be effective against both gram-positive and gram-negative bacteria, suggesting that it may have a broad-spectrum antimicrobial activity.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and minimal side effects in animal studies, suggesting that it may be a safe and effective treatment option for various bacterial infections. This compound has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various bacterial infections. However, this compound has some limitations in laboratory experiments, such as its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene. One area of interest is the development of more efficient synthesis methods that can produce this compound in higher yields and with greater purity. Another area of interest is the investigation of this compound's potential applications in the treatment of various diseases associated with oxidative stress, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in the treatment of bacterial infections.
Synthesis Methods
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with ethyl bromide to form 2-ethoxy-4-methylphenol, which is then reacted with 2-bromoethyl ether to form this compound. The synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity.
Scientific Research Applications
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi. This compound has also been investigated for its potential use as a drug delivery system, due to its ability to encapsulate and release a variety of therapeutic agents.
Properties
IUPAC Name |
2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-4-19-16-10-5-6-11-17(16)20-12-13-21-18-14(2)8-7-9-15(18)3/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMTXDAYKYOZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)

![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)

